molecular formula C19H16ClFN6O B14926687 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14926687
M. Wt: 398.8 g/mol
InChI Key: KOMSDBOYLBNWRV-UHFFFAOYSA-N
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Description

N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and material science. The presence of both chloro and fluoro substituents on the benzyl group, along with the pyrazole and pyridine rings, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of chloro and fluoro substituents on the benzyl group, along with the pyrazole and pyridine rings.

Properties

Molecular Formula

C19H16ClFN6O

Molecular Weight

398.8 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H16ClFN6O/c1-11-6-13(14-8-22-26(2)18(14)24-11)19(28)25-12-7-23-27(9-12)10-15-16(20)4-3-5-17(15)21/h3-9H,10H2,1-2H3,(H,25,28)

InChI Key

KOMSDBOYLBNWRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CN(N=C3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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